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Executive Summary

NDI-101150 is a novel, orally bioavailable, small-molecule inhibitor of Hematopoietic Progenitor
Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of immune cell
function.[1][2][3] Preclinical data demonstrate that NDI-101150 is a potent and highly selective
inhibitor of HPK1, exhibiting single-digit nanomolar potency.[4] By inhibiting HPK1, NDI-101150
enhances the activation and function of multiple immune cell types, including T cells, B cells,
and dendritic cells, leading to robust anti-tumor immunity in various syngeneic mouse models.
[2][5][6] This document provides a comprehensive overview of the preclinical pharmacology of
NDI-101150, including its mechanism of action, key in vitro and in vivo data, and detailed
experimental methodologies.

Mechanism of Action

NDI-101150 is an ATP-competitive inhibitor of HPK1 (also known as MAP4K1).[7] HPK1 is a
negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to
the plasma membrane and, following a series of phosphorylation events, phosphorylates the
adaptor protein SLP76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[7]
This phosphorylation of SLP76 leads to the downstream dampening of T-cell activation signals.
NDI-101150 blocks this phosphorylation event, thereby sustaining T-cell activation.[5] Similarly,
HPK1 negatively regulates B-cell and dendritic cell function, and its inhibition by NDI-101150
enhances their respective activities.[3][5][8]
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Signaling Pathway

The signaling pathway modulated by NDI-101150 is depicted below. Inhibition of HPK1 by NDI-
101150 prevents the phosphorylation of SLP76 in T cells and BLNK in B cells, leading to

enhanced immune cell activation.
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Caption: HPK1 negatively regulates T and B cell signaling.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of NDI-
101150.

ble 1: In Vi | Selectivi

Parameter Value Cell Line/System Reference
HPK1 Enzymatic IC50  Single-digit nM Biochemical Assay [4]
HPK1 Biochemical ) )

<1nM Biochemical Assay [7]
IC50
HPK1 IC50 0.7 nM Biochemical Assay [9]
pSLP-76 Inhibition

41 nM Human Jurkat T-cells [5]
IC50
MAP4K Family >300-fold vs. other ) )

o ) Biochemical Assays [4]

Selectivity MAP4K kinases
GLK Selectivity 377-fold Biochemical Assay [9]
hERG IC50 2800 nM hERG Assay [9]

Table 2: In Vivo Efficacy in Syngeneic Mouse Models
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Tumor
Complete Re-
Mouse Growth .
Treatment o Regression challenge Reference
Model Inhibition
s Response
(TGI)
EMT-6 NDI-101150
] 100% tumor
(Breast (75 mg/kg, ~70% 7/10 mice o [415]
rejection
Cancer) p.o., QD)
EMT-6
) 100% tumor
(Breast NDI-101150 85% 7/10 mice o [4][10]
rejection
Cancer)
CT26 (Colon N N
NDI-101150 50% Not specified Not specified [4]
Cancer)
NDI-101150
75 mg/k
CT26 (Colon ( g9 N .
and 150 ~40% Not specified Not specified [5]
Cancer)
mg/kg, p.o.,
QD)
A20 Response - -
NDI-101150 Not specified Not specified [7]
(Lymphoma) observed
Hepal-6
. Response - -
(Liver NDI-101150 Not specified Not specified [7]
observed
Cancer)
Table 3: Pharmacokinetics
Species Half-life (t1/2) Reference
Mice 1.1h 9]
Rats 3h [9]
Monkeys 6.1h 9]
Dogs 6.8 h [9]
© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://jitc.bmj.com/content/11/Suppl_1/A1494
https://pmc.ncbi.nlm.nih.gov/articles/PMC12599120/
https://jitc.bmj.com/content/11/Suppl_1/A1494
https://aacrjournals.org/cancerres/article/84/6_Supplement/2652/739147/Abstract-2652-NDI-101150-is-a-potent-and-highly
https://jitc.bmj.com/content/11/Suppl_1/A1494
https://pmc.ncbi.nlm.nih.gov/articles/PMC12599120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10644399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10644399/
https://www.bioworld.com/articles/711985-preclinical-characterization-of-ndi-101150-presented?v=preview
https://www.bioworld.com/articles/711985-preclinical-characterization-of-ndi-101150-presented?v=preview
https://www.bioworld.com/articles/711985-preclinical-characterization-of-ndi-101150-presented?v=preview
https://www.bioworld.com/articles/711985-preclinical-characterization-of-ndi-101150-presented?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Experimental Protocols
General Experimental Workflow

The preclinical evaluation of NDI-101150 followed a systematic workflow from initial
biochemical characterization to in vivo efficacy studies.
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Caption: A streamlined workflow for preclinical assessment.

Detailed Methodologies
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4.2.1. Biochemical Kinase Assays Biochemical and biophysical assays were employed to
determine the potency and selectivity of NDI-101150.[11] The enzymatic IC50 was determined
against HPK1 and other kinases, including members of the MAP4K family, to establish
selectivity.[4] These assays typically involve incubating the purified kinase with a substrate and
ATP, in the presence of varying concentrations of the inhibitor. Kinase activity is then
measured, often through luminescence or fluorescence-based methods.

4.2.2. Cell-Based Assays

e pSLP-76 Inhibition Assay: Human Jurkat T-cells or peripheral blood mononuclear cells
(PBMCs) were treated with NDI-101150 followed by stimulation with anti-CD3.[5] The
phosphorylation of SLP76 at serine 376, a direct substrate of HPK1, was measured by flow
cytometry to determine the cellular potency of NDI-101150.[5][11]

o T-Cell Activation Assays: Purified human CD4+ and CD8+ T cells were stimulated with anti-
CD3/CD28 in the presence of NDI-101150.[6][12] T-cell activation was assessed by
measuring the secretion of pro-inflammatory cytokines such as IL-2 and IFN-y using
methods like ELISA or Meso Scale Discovery (MSD) assays.[6][11]

o B-Cell Activation Assays: Purified human CD19+ B-cells were stimulated in the presence of
NDI-101150. B-cell activation was evaluated by measuring the expression of activation
markers like CD69 via flow cytometry, IgG secretion by ELISA, and proliferation using assays
like CellTiter-Glo®.[4][11]

o Dendritic Cell (DC) Activation Assays: Bone marrow-derived dendritic cells (BMDCs) were
stimulated with lipopolysaccharide (LPS) in the presence of NDI-101150.[6] DC activation
was assessed by measuring cytokine secretion and the upregulation of co-stimulatory
molecules like CD80, CD86, and CD40 via flow cytometry.[6]

4.2.3. In Vivo Syngeneic Mouse Models

o Tumor Implantation: Syngeneic tumor cells (e.g., EMT-6 or CT26) were implanted
subcutaneously into immunocompetent mice.[5][6]

o Treatment: Once tumors were established and palpable, mice were treated orally with NDI-
101150 or vehicle control, typically on a once-daily schedule.[5]
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o Efficacy Assessment: Tumor volumes were measured regularly using calipers. The primary
endpoint was tumor growth inhibition (TGI).[4][5] In some studies, complete tumor
regressions were monitored.[4]

e Re-challenge Studies: Mice that exhibited complete tumor regression were re-challenged
with the same tumor cells on the opposite flank to assess for the establishment of immune
memory.[4][10]

e Immunophenotyping: Tumors, spleens, and lymph nodes were harvested from a subset of
animals to analyze the immune cell infiltrate by flow cytometry and immunofluorescence.[4]

[6]

4.2.4. Pharmacokinetic Studies NDI-101150 was administered to various animal species (mice,
rats, monkeys, dogs) to determine its pharmacokinetic profile, including half-life.[9] Plasma
concentrations of the compound were measured at different time points post-dosing.

4.2.5. Pharmacodynamic Biomarker Analysis The in vivo activity of NDI-101150 was confirmed
by measuring the inhibition of pSLP76 in splenocytes from treated mice following ex vivo
stimulation with anti-CD3/28.[5][13]

Preclinical Safety and Tolerability

NDI-101150 demonstrated a good in vitro safety profile, with no significant CYP inhibition and a
high IC50 value against the hERG channel, suggesting a low potential for cardiac toxicity.[9] In
vivo, the compound was generally well-tolerated at efficacious doses in preclinical models.

Conclusion

The preclinical data for NDI-101150 strongly support its development as a novel immuno-
oncology agent. Its potent and selective inhibition of HPK1 leads to the broad activation of
multiple immune cell types, resulting in significant anti-tumor efficacy in various preclinical
models. The observed establishment of a durable immune memory response is particularly
promising. These findings provide a solid rationale for the ongoing clinical investigation of NDI-
101150 in patients with advanced solid tumors.[1][4]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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